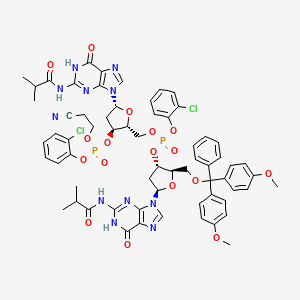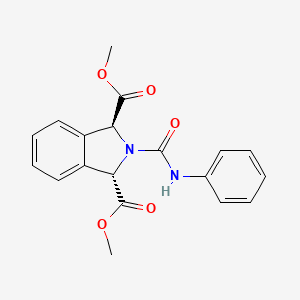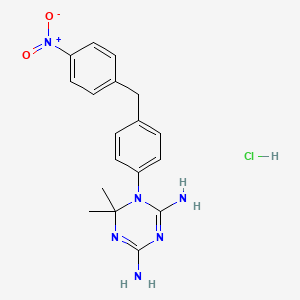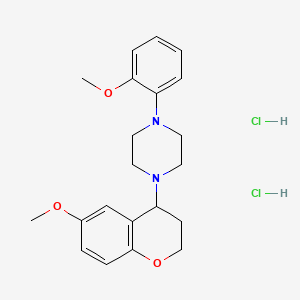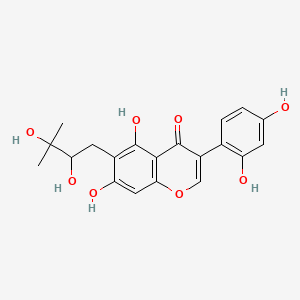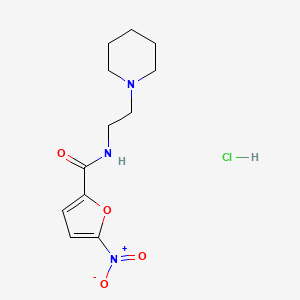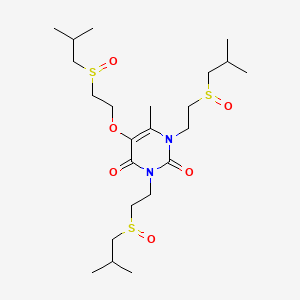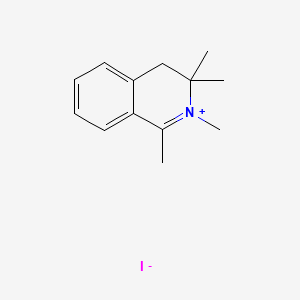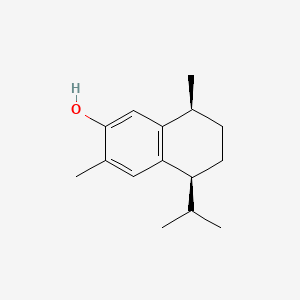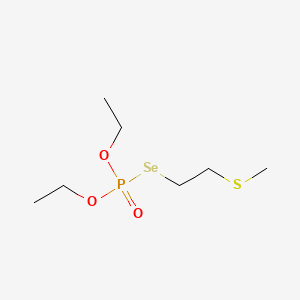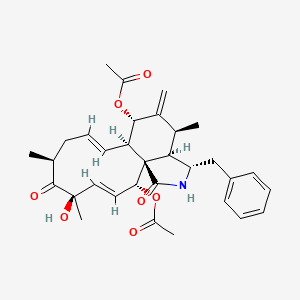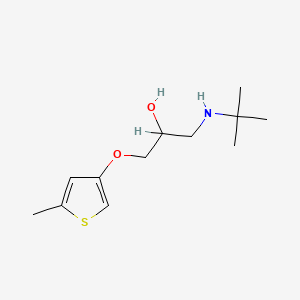
1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol is a synthetic organic compound that belongs to the class of beta-blockers These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol typically involves the following steps:
Formation of the thienyloxy intermediate: This step involves the reaction of 5-methylthiophene with an appropriate halogenating agent to form 5-methyl-3-thienyl halide.
Nucleophilic substitution: The 5-methyl-3-thienyl halide is then reacted with a suitable nucleophile, such as tert-butylamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying beta-blocker interactions and mechanisms.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.
Industry: May be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This leads to a decrease in heart rate, blood pressure, and myocardial oxygen demand. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for cardiovascular conditions.
Metoprolol: Another selective beta-1 blocker with similar applications.
Uniqueness
1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol is unique due to its specific structural features, such as the presence of the thienyloxy group, which may confer distinct pharmacological properties compared to other beta-blockers. Its unique structure may also influence its binding affinity and selectivity for beta-adrenergic receptors.
Eigenschaften
CAS-Nummer |
86525-75-9 |
|---|---|
Molekularformel |
C12H21NO2S |
Molekulargewicht |
243.37 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-(5-methylthiophen-3-yl)oxypropan-2-ol |
InChI |
InChI=1S/C12H21NO2S/c1-9-5-11(8-16-9)15-7-10(14)6-13-12(2,3)4/h5,8,10,13-14H,6-7H2,1-4H3 |
InChI-Schlüssel |
XWIZUVFVHLEVLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)OCC(CNC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)


